molecular formula C8H28O4Si5 B7802392 Tetrakis(dimethylsilyl) silicate

Tetrakis(dimethylsilyl) silicate

Cat. No.: B7802392
M. Wt: 328.73 g/mol
InChI Key: GTWPLTBXXGOHNT-UHFFFAOYSA-N
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Description

Tetrakis(dimethylsilyl) silicate is an organosilicon compound with the chemical formula Si[OSi(CH3)2]4. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is used as a reagent in organic synthesis and has gained attention due to its versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(dimethylsilyl) silicate can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

[ \text{SiCl}_4 + 4 \text{(CH}_3\text{)}_2\text{SiHCl} \rightarrow \text{Si[OSi(CH}_3\text{)}_2]_4 + 4 \text{HCl} ]

The reaction is carried out at elevated temperatures, usually around 100-150°C, and requires careful control of reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products. The product is then purified through distillation or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(dimethylsilyl) silicate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form siloxane compounds.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various siloxane and silane derivatives, which have applications in different fields, including materials science and pharmaceuticals.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetrakis(dimethylsilyl) silicate involves its ability to form stable siloxane bonds. These bonds are formed through the interaction of the silicon atoms with oxygen atoms, leading to the formation of a three-dimensional network. This network provides the compound with its unique properties, such as high thermal stability and resistance to chemical degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(dimethylsilyl) silicate is unique due to its specific combination of dimethylsilyl groups, which provide distinct properties such as lower steric hindrance and different reactivity compared to its trimethylsilyl counterparts. This makes it particularly useful in applications where precise control over reactivity and stability is required.

Properties

IUPAC Name

tetrakis(dimethylsilyl) silicate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H28O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h13-16H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWPLTBXXGOHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H28O4Si5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17082-47-2
Record name Tetrakis(dimethylsiloxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17082-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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